molecular formula C11H9ClN2S B1483320 5-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole CAS No. 2092050-34-3

5-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole

Cat. No.: B1483320
CAS No.: 2092050-34-3
M. Wt: 236.72 g/mol
InChI Key: VFZCXJJBXHHDKI-UHFFFAOYSA-N
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Description

5-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole is a complex organic compound that incorporates several functional groups, including a pyrazole ring, a thiophene group, and alkyne and halide substituents. It is valuable in scientific research and industrial applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole typically begins with the preparation of key intermediates. A common method involves the cyclization of appropriate starting materials under controlled conditions to form the pyrazole ring. The reaction conditions often include the use of catalysts, specific solvents, and controlled temperature and pressure to ensure optimal yield.

Industrial Production Methods

In industrial settings, the production of this compound can involve more advanced techniques such as continuous flow reactors, which allow for precise control over reaction parameters and scalability. Optimization of these conditions is crucial for ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole undergoes various types of chemical reactions, including:

  • Oxidation: : Transformation of functional groups under oxidative conditions.

  • Reduction: : Reductive conditions leading to hydrogenation or removal of halides.

  • Substitution: : Replacement of halide groups with nucleophiles.

  • Cycloaddition: : Formation of new ring structures through cycloaddition reactions.

Common Reagents and Conditions

  • Oxidation: : Common reagents include hydrogen peroxide or oxygen with metal catalysts.

  • Reduction: : Sodium borohydride or lithium aluminium hydride are frequently used.

  • Substitution: : Nucleophiles such as amines or thiols in polar aprotic solvents.

  • Cycloaddition: : Utilize catalysts and specific solvents to facilitate the reaction.

Major Products Formed

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted pyrazoles.

Scientific Research Applications

5-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole is used in various fields of scientific research:

  • Chemistry: : As an intermediate in the synthesis of more complex molecules.

  • Biology: : For studying enzyme interactions due to its specific structure.

  • Medicine: : Potential use in developing pharmaceuticals for targeting specific biological pathways.

  • Industry: : Applied in material science for creating advanced polymers and other materials.

Mechanism of Action

Molecular Targets and Pathways

The compound's effects are often mediated through its interactions with specific molecular targets such as enzymes or receptors. Its structure allows it to participate in various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole

  • 5-(bromomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole

  • 1-(prop-2-yn-1-yl)-3-(furan-2-yl)-1H-pyrazole

Highlighting Uniqueness

Compared to similar compounds, 5-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole stands out due to its unique combination of functional groups, which imparts specific reactivity and potential applications in various scientific and industrial fields. Its chloromethyl group, in particular, provides sites for further functionalization, enhancing its versatility.

Exploring this compound is a testament to the incredible possibilities within chemistry—unraveling complex molecules can lead to groundbreaking discoveries and applications. What's next on your mind?

Properties

IUPAC Name

5-(chloromethyl)-1-prop-2-ynyl-3-thiophen-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2S/c1-2-5-14-9(8-12)7-10(13-14)11-4-3-6-15-11/h1,3-4,6-7H,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZCXJJBXHHDKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=CC(=N1)C2=CC=CS2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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